

An In-depth Technical Guide to the Synthesis of Isotopically Labeled 3-Hydroxypyridine

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Compound of Interest

Compound Name: 3-Hydroxypyridine-d4

Cat. No.: B15558002

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Isotopically labeled compounds are indispensable tools in modern drug discovery and development. They play a critical role in a wide range of applications, including absorption, distribution, metabolism, and excretion (ADME) studies, quantitative analysis using mass spectrometry, and as mechanistic probes in biochemical assays. 3-Hydroxypyridine, a versatile heterocyclic scaffold, is a key building block in numerous pharmaceutical and bioactive compounds. Consequently, access to its isotopically labeled analogues—incorporating stable isotopes like Deuterium (^2H), Carbon-13 (^{13}C), and Nitrogen-15 (^{15}N), or the radioisotope Tritium (^3H)—is of paramount importance.

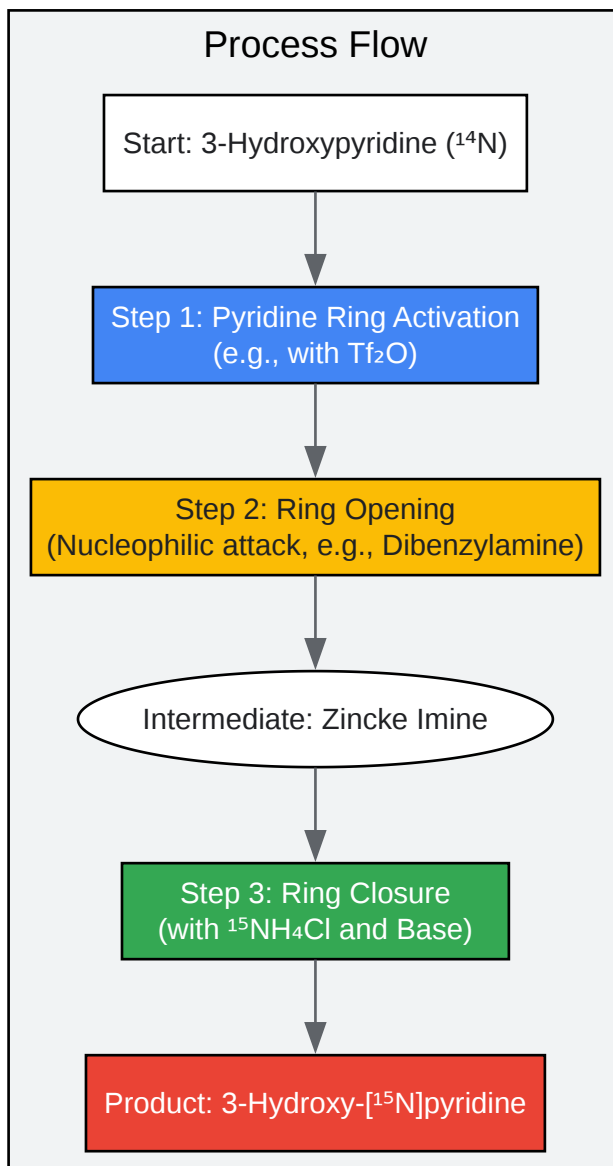
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing isotopically labeled 3-hydroxypyridine. It details established methodologies, provides specific experimental protocols adapted from literature, summarizes key quantitative data, and illustrates the workflows for each major labeling strategy.

Synthesis of ^{15}N -Labeled 3-Hydroxypyridine

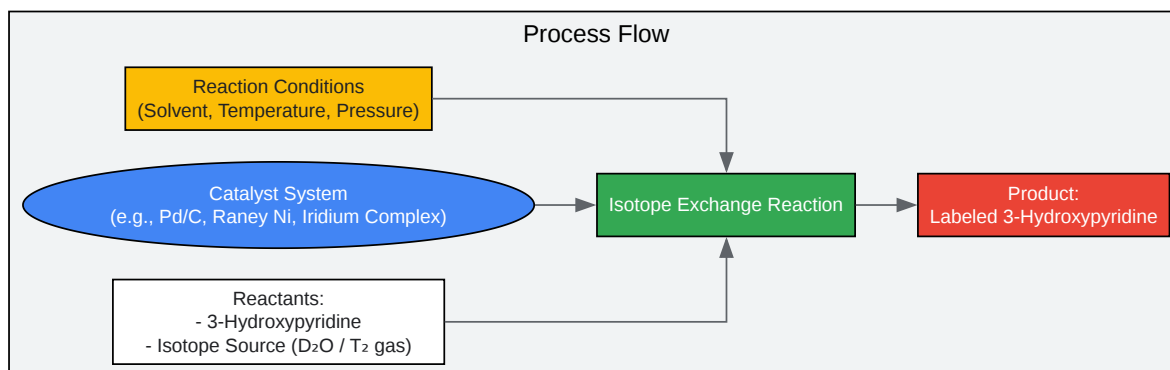
Nitrogen-15 labeling is crucial for tracking the metabolic fate of nitrogen-containing heterocycles and for nuclear magnetic resonance (NMR) studies. A powerful and increasingly common method for ^{15}N -labeling of pyridines is the Zincke reaction, which involves a ring-opening and ring-closing sequence. This late-stage approach allows for the efficient incorporation of a ^{15}N atom from a readily available source like $^{15}\text{NH}_4\text{Cl}$.

Logical Workflow: ^{15}N -Labeling via Zincke Intermediate

The process begins with the activation of the pyridine ring, followed by nucleophilic attack and ring-opening to form a Zincke imine intermediate. This intermediate is then reacted with a ^{15}N -labeled ammonia source to recyclize into the desired ^{15}N -labeled pyridine.

Workflow for ^{15}N -Labeling of 3-Hydroxypyridine

Workflow for Hydrogen Isotope Exchange (HIE)



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